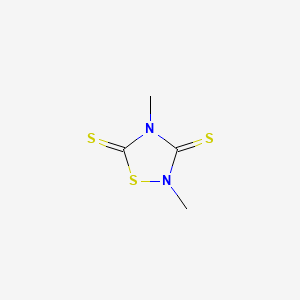![molecular formula C10H17NS B14726979 1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- CAS No. 13206-48-9](/img/structure/B14726979.png)
1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- is a heterocyclic compound characterized by a spirocyclic structure containing sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- typically involves a one-pot three-component reaction. This reaction includes the condensation of ketones such as 4-methylcyclohexanone and cyclohexanone, aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure.
Chemical Reactions Analysis
1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- has shown promise in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer activity, with derivatives exhibiting moderate to high inhibition against various cancer cell lines, including human liver hepatocellular carcinoma, human prostate adenocarcinoma, and human colorectal carcinoma . Additionally, this compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- involves its interaction with cellular targets that induce apoptosis in cancer cells. The compound’s structure allows it to bind to specific proteins and enzymes, disrupting cellular processes and leading to cell death . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to induce apoptosis makes it a promising candidate for further research.
Comparison with Similar Compounds
1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- can be compared to other spirocyclic compounds containing sulfur and nitrogen atoms. Similar compounds include:
1-Thia-3,8-diazaspiro[4.5]dec-2-ene, 2-methyl-: This compound also contains a spirocyclic structure with sulfur and nitrogen atoms but differs in its specific substituents and ring size.
Thiazolopyrimidine derivatives: These compounds share a similar thiazolidine ring system and have been studied for their medicinal properties.
The uniqueness of 1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- lies in its specific spirocyclic structure and the potential for diverse chemical modifications, making it a versatile scaffold for drug development.
Properties
CAS No. |
13206-48-9 |
|---|---|
Molecular Formula |
C10H17NS |
Molecular Weight |
183.32 g/mol |
IUPAC Name |
2,2-dimethyl-1-thia-4-azaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C10H17NS/c1-9(2)8-11-10(12-9)6-4-3-5-7-10/h8H,3-7H2,1-2H3 |
InChI Key |
YZEUZRQNBJGJAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=NC2(S1)CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




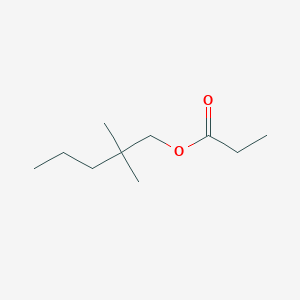
![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)
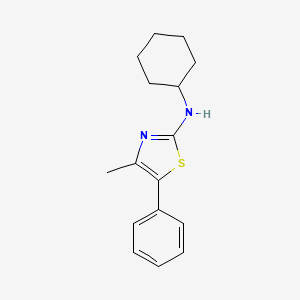

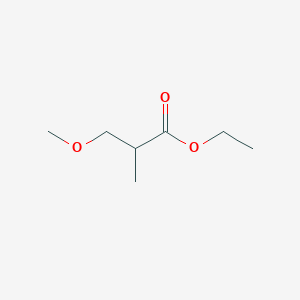


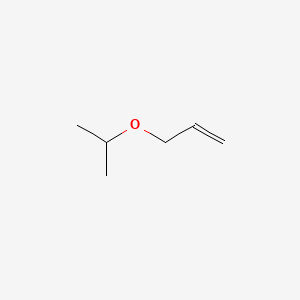
![Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14726945.png)

![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)
